Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, characterized by a bicyclic framework with a thiophene ring fused to a cyclohexene moiety. Key structural features include:
- 6-Methyl group: Enhances steric bulk and modulates electronic effects on the cyclohexene ring.
- Ethyl ester at position 3: Improves solubility and serves as a common pharmacophore in drug design.
The methylfuran moiety distinguishes it from other derivatives, offering unique electronic and steric properties that influence reactivity and biological interactions .
Properties
IUPAC Name |
ethyl 6-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-4-24-20(23)18-15-9-5-12(2)11-16(15)26-19(18)21-17(22)10-8-14-7-6-13(3)25-14/h6-7,12H,4-5,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOEESTIXGQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as EMF-TB) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and associated research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 375.48 g/mol
- CAS Number : 868153-74-6
- SMILES Notation : CCOC(=O)C1C(=C(C(=N1)C)C(=O)N(CC)C2=CC=C(C=C2)C(=O)S)
EMF-TB exhibits a range of biological activities primarily attributed to its interaction with various cellular pathways:
- Antitumor Activity : Research indicates that EMF-TB can induce apoptosis in cancer cells. In studies involving MCF-7 breast cancer cells, the compound demonstrated an IC₅₀ value ranging from 23.2 to 49.9 μM, indicating potent cytotoxic effects .
- Cell Cycle Arrest : Flow cytometry analysis revealed that EMF-TB induces cell cycle arrest at the G2/M phase and S phase, suggesting its potential role in inhibiting cancer cell proliferation by disrupting normal cell cycle progression .
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Biological Activity Summary Table
| Activity Type | Observations | IC₅₀ (μM) |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 cells | 23.2 - 49.9 |
| Cell Cycle Arrest | G2/M and S phase arrest observed | N/A |
| AChE Inhibition | Significant inhibition observed | N/A |
Case Studies and Research Findings
- Antitumor Efficacy : In a controlled study involving various derivatives of tetrahydrobenzo[b]thiophene compounds, EMF-TB was one of the most effective agents tested against MCF-7 cells, showing not only cytotoxicity but also the ability to enhance apoptosis markers .
- Analgesic Properties : Preliminary studies have suggested that derivatives of thiophene compounds exhibit analgesic effects superior to traditional analgesics like metamizole when tested in animal models using the hot plate method .
- Neuroprotective Effects : Given its AChE inhibitory activity, further research is warranted to explore EMF-TB's potential as a neuroprotective agent in models of neurodegeneration.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise in various medicinal applications:
- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzo[b]thiophenes have been studied for their capacity to inhibit tumor growth in breast cancer models .
- Anti-inflammatory Effects : Some studies suggest that compounds related to this structure may exert anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
Research indicates that this compound interacts with various biological receptors or enzymes, potentially influencing cell signaling pathways. Its derivatives may show:
- Receptor Modulation : Similar compounds have been reported to interact with G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes .
- Enzyme Inhibition : The structural features allow for potential inhibition of enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Case Study 1: Anticancer Properties
A study conducted on derivatives of this compound highlighted its ability to induce apoptosis in breast cancer cells. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
- Ethyl 2-[3-(5-ethylfuran-2-yl)propanamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 708287-90-5): Differs by an ethyl group instead of methyl on the furan ring.
Substituent Variations on the Cyclohexene Ring
- Ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b): Features a phenyl group at position 6 and a piperazine-linked acetamido chain.
Variations in the Amide Side Chain
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Replaces the methylfuran-propanamido chain with a cyanoacrylamido group. Impact: The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in Michael addition or nucleophilic substitution reactions. These derivatives exhibit notable antioxidant activity (IC₅₀: 12–45 μM in DPPH assays) .
Physical Data
Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (μM) | Reference |
|---|---|---|
| Cyanoacrylamido derivatives (3a–3k) | 12–45 | |
| Target Compound | Not tested | N/A |
Antibacterial Activity
- Ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido) derivatives: Show moderate activity against E. coli (MIC: 32–64 μg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
